molecular formula C20H24N2O3S B12198526 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12198526
M. Wt: 372.5 g/mol
InChI Key: CMMBRYZPEUNZPC-UHFFFAOYSA-N
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Description

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. The starting materials often include 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride and 5,6-dimethyl-1H-1,3-benzodiazole. The reaction conditions usually require the presence of a strong base and an appropriate solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzodiazole derivatives .

Scientific Research Applications

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action are often related to signal transduction and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole
  • 2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide

Uniqueness

1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5,6-dimethyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern on the benzene ring and the benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H24N2O3S/c1-12(2)16-10-20(19(25-6)9-15(16)5)26(23,24)22-11-21-17-7-13(3)14(4)8-18(17)22/h7-12H,1-6H3

InChI Key

CMMBRYZPEUNZPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C(=C3)C(C)C)C)OC

Origin of Product

United States

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